N-(2-Chloro-3-methylphenyl)thietan-3-amine
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Overview
Description
N-(2-Chloro-3-methylphenyl)thietan-3-amine: is an organic compound characterized by the presence of a thietan ring and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-3-methylphenyl)thietan-3-amine typically involves the reaction of 2-chloro-3-methylphenylthiourea with appropriate reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-3-methylphenyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thietan derivatives.
Scientific Research Applications
N-(2-Chloro-3-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thietan ring and chloromethylphenyl group can influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities but has different substituents, leading to distinct chemical and biological properties.
6-Methyl-3-(thietan-3-yl)uracil: Another compound with a thietan ring, but with different functional groups and applications.
Uniqueness: N-(2-Chloro-3-methylphenyl)thietan-3-amine is unique due to its specific combination of a thietan ring and a chloromethylphenyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H12ClNS |
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Molecular Weight |
213.73 g/mol |
IUPAC Name |
N-(2-chloro-3-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C10H12ClNS/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
ZDZWABYIMXGCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CSC2)Cl |
Origin of Product |
United States |
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